Product packaging for Corydalmine(Cat. No.:CAS No. 30413-84-4)

Corydalmine

Cat. No.: B049801
CAS No.: 30413-84-4
M. Wt: 341.4 g/mol
InChI Key: DIHXHTWYVOYYDC-INIZCTEOSA-N
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Description

Corydalmine is a bioactive tetrahydroprotoberberine alkaloid, increasingly recognized for its significant potential in neuropharmacological and analgesic research. This compound acts as a vesicular monoamine transporter 2 (VMAT2) inhibitor, modulating the storage and release of key neurotransmitters such as dopamine, noradrenaline, and serotonin. This unique mechanism underpins its research value in investigating novel pathways for pain management, particularly for chronic and neuropathic pain models, without the addictive liability associated with traditional opioid analgesics. Furthermore, this compound has demonstrated anti-inflammatory and anti-depressive effects in preclinical studies, making it a versatile tool for exploring the complex interplay between pain, inflammation, and mood disorders. Its ability to influence dopaminergic signaling also positions it as a valuable compound for studying Parkinson's disease and substance abuse. We supply this compound as a high-purity analytical standard to ensure reproducibility and reliability in your in vitro and in vivo experiments, empowering your research into next-generation therapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23NO4 B049801 Corydalmine CAS No. 30413-84-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(13aS)-2,3,9-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-23-18-9-13-6-7-21-11-15-12(4-5-17(22)20(15)25-3)8-16(21)14(13)10-19(18)24-2/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHXHTWYVOYYDC-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2[C@@H]3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40952751
Record name 2,3,9-Trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-10-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30413-84-4
Record name (-)-Corydalmine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30413-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corydalmine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030413844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,9-Trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-10-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CORYDALMINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV8DX4568D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Botanical Sources and Isolation Methodologies

Primary Botanical Origins of Corydalmine

This compound and its related derivatives are predominantly isolated from plant species belonging to the Corydalis and Stephania genera. These plants have been the focus of phytochemical investigations to identify and characterize their alkaloidal constituents.

The genus Corydalis, part of the Papaveraceae family, is a significant source of tetrahydroprotoberberine alkaloids, including this compound. medrxiv.org Several species within this genus have been identified as containing this compound.

Corydalis yanhusuo, also known as Rhizoma Corydalis, is a traditional Chinese herb from which the monomeric compound levo-corydalmine (l-CDL) has been isolated. nih.govnih.gov The dried tuber of C. yanhusuo is the primary part used in research and traditional applications. nih.govtmrjournals.com It contains a complex mixture of bioactive alkaloids, with researchers having isolated and identified approximately 80 different alkaloids from this plant. nih.govmedrxiv.org Among these, this compound is recognized as one of the key active components. tmrjournals.com Levo-corydalmine, specifically, has been the subject of studies investigating its analgesic properties. nih.govnih.gov

Corydalis chaerophylla, a glabrous herb found in the Himalayas and Nepal, is another primary source from which l-corydalmine is isolated. wikipedia.orgdocksci.comfishersci.ca The roots of this plant are specifically utilized for the extraction of this alkaloid. wikipedia.orgcdutcm.edu.cnuni.lugoogle.com Research has confirmed the presence of (-)-corydalmine in C. chaerophylla, and it has been isolated for various studies, including investigations into its antifungal properties. medrxiv.orgdocksci.comnih.govmdpi.com

The herb Corydalis tashiroi is a notable source not only for (-)-corydalmine but also for several of its N-oxide derivatives. nih.govbiosynth.com Research on the constituents of the whole plant has led to the isolation and characterization of three new tetrahydroprotoberberine N-oxide alkaloids: (-)-cis-corydalmine N-oxide, (-)-trans-corydalmine N-oxide, and (-)-trans-isocorypalmine N-oxide. nih.govresearchgate.netplantaedb.com Alongside these novel derivatives, known alkaloids such as (-)-corydalmine, (-)-tetrahydropalmatine, scoulerine, and protopine (B1679745) have also been identified in this plant. nih.govbiosynth.comfishersci.ca

This compound has also been isolated from the tubers of Stephania succifera, a plant from the Menispermaceae family. uni.lunih.gov Phytochemical analysis of S. succifera tubers has identified this compound along with other known alkaloids such as palmatine, dehydrothis compound, and corynoxidine. uni.lunih.govscbt.com The identification of these compounds has been relevant in studies exploring their antibacterial activities. uni.lunih.gov

Table 1: Primary Botanical Sources of this compound and Its Derivatives

Botanical SourceFamilyPlant Part UsedIsolated Compound(s)
Corydalis yanhusuoPapaveraceaeTuberLevo-corydalmine nih.govnih.gov
Corydalis chaerophyllaFumariaceaeRoots(-)-Corydalmine wikipedia.orgfishersci.cagoogle.com
Corydalis tashiroiPapaveraceaeWhole Plant(-)-Corydalmine, (-)-cis-corydalmine N-oxide, (-)-trans-corydalmine N-oxide nih.govbiosynth.com
Stephania succiferaMenispermaceaeTubersThis compound uni.lunih.gov

Genus Corydalis Species as Research Sources

Extraction and Purification Strategies for Research Compounds

The isolation of this compound from its botanical sources for research purposes involves a multi-step process combining extraction and chromatographic techniques. The general procedure is designed to separate the alkaloidal fraction from the raw plant material and then isolate the specific target compound.

A common initial step is the extraction from dried and powdered plant material, such as the roots of Corydalis chaerophylla, using a solvent like methanol (B129727) in a Soxhlet extractor. docksci.comgoogle.com This process yields a crude extract containing a mixture of compounds.

To separate the alkaloids from this crude extract, an acid-base extraction method is typically employed. The methanolic extract is treated with an acidic solution, such as aqueous citric acid, to protonate the alkaloids, making them water-soluble. docksci.com The non-alkaloidal components are removed, and the acidic solution is then basified, often with ammonium (B1175870) hydroxide (B78521) (NH₄OH), to deprotonate the alkaloids, rendering them soluble in organic solvents. docksci.com This crude alkaloid fraction is then extracted using an organic solvent like chloroform (B151607). google.com

The final purification of this compound from the crude alkaloid mixture is achieved through chromatography. Column chromatography using silica (B1680970) gel is a frequently reported method. google.comnih.gov The crude base is loaded onto the column and eluted with a solvent system of increasing polarity, for instance, a mixture of benzene (B151609) and chloroform. google.com Fractions are collected and monitored, often by thin-layer chromatography (TLC), to identify those containing the desired compound. nih.gov To counteract the issue of alkaloids exhibiting strong, sometimes irreversible, adsorption on standard silica gel (a phenomenon known as dead absorption), alkalized silica gel is sometimes used. nih.gov This modification can improve the recovery rate of the alkaloid.

For the isolation of alkaloids from Corydalis yanhusuo, high-speed counter-current chromatography (HSCCC) has been utilized. nih.gov This technique uses a two-phase solvent system to separate compounds based on their differential partitioning between the two liquid phases, avoiding the solid support matrix used in column chromatography and thus preventing irreversible adsorption. nih.gov

After chromatographic separation, the fractions containing pure this compound are combined, the solvent is removed under reduced pressure, and the compound is often obtained in a crystalline form through recrystallization from a suitable solvent like methanol. docksci.comnih.gov

Techniques for Isolation from Complex Plant Matrices

The isolation of this compound from its natural plant sources involves a multi-step process designed to separate the target alkaloid from a complex mixture of other plant constituents. The primary plant genera from which this compound is extracted include Corydalis and Stephania. nih.govwikipedia.orgfishersci.ca

The initial step typically involves the extraction of the dried and powdered plant material, often the roots or tubers, with an organic solvent. wikipedia.orgwikipedia.orgsynhet.com Methanol is frequently used in a Soxhlet extractor to draw out a broad spectrum of compounds from the plant matrix. wikipedia.orgsynhet.com

Following extraction, an acid-base extraction technique is commonly employed to separate the alkaloids from other components. The methanolic extract is treated with a dilute acid, such as aqueous citric acid, which protonates the basic alkaloids, rendering them soluble in the aqueous solution. wikipedia.orgsynhet.com The non-alkaloidal components remain in the organic phase and can be separated. The acidic aqueous solution containing the protonated alkaloids is then basified, often with ammonium hydroxide (NH₄OH), to deprotonate the alkaloids, causing them to precipitate or become extractable into an immiscible organic solvent like chloroform. wikipedia.orgwikipedia.org

This "crude base fraction" contains a mixture of various alkaloids. To isolate this compound from this mixture, column chromatography is utilized. wikipedia.orgwikipedia.org The crude alkaloid mixture is loaded onto a silica gel column and eluted with a series of solvents with increasing polarity. For instance, a gradient of benzene and chloroform has been used, with the fraction containing this compound eluting at a specific solvent ratio (e.g., 15:85 benzene:chloroform). wikipedia.org Thin-layer chromatography (TLC) is used to monitor the separation and identify the fractions containing the desired compound by comparing their retention factor (Rf) to a known standard. wikipedia.orgsynhet.com

Methods for Obtaining Pure Compounds for Bioactivity Studies

To obtain this compound of sufficient purity for detailed bioactivity and pharmacological studies, further purification steps are necessary after the initial isolation from the plant matrix.

Column chromatography, as mentioned previously, is a crucial step in separating this compound from other closely related alkaloids. wikipedia.orgwikipedia.org The choice of the stationary phase (typically silica gel) and the mobile phase (a mixture of solvents) is optimized to achieve the best possible separation of the alkaloids present in the crude extract. wikipedia.org

The fractions collected from the column that are identified as containing this compound are then combined. The final and critical step to achieve high purity is crystallization. The solvent from the combined fractions is evaporated, and the resulting residue is dissolved in a suitable solvent, such as methanol, from which the pure compound will crystallize upon cooling or slow evaporation. wikipedia.orgsynhet.com This process yields this compound as colorless granules or crystals. wikipedia.org

The purity of the isolated compound is then confirmed through various analytical techniques. The melting point of the crystalline solid is determined and compared to literature values. wikipedia.orgsynhet.com Spectroscopic methods are also essential for structural confirmation and purity assessment. These include Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to elucidate the detailed chemical structure. synhet.com The optical rotation is also measured to confirm the specific stereoisomer of this compound. wikipedia.org

Ethnobotanical Context and its Influence on Modern Phytochemical and Pharmacological Investigations

The scientific investigation of plants containing this compound is deeply rooted in their historical use in traditional medicine systems, particularly Traditional Chinese Medicine (TCM). guidetopharmacology.orgthegoodscentscompany.comontosight.airesearchgate.net Various species of the Corydalis genus, known as "Yan Hu Suo," have been used for centuries to treat a range of ailments, most notably for pain relief, including abdominal and menstrual pain. guidetopharmacology.orgthegoodscentscompany.comontosight.aiguidetopharmacology.org The traditional application of these plants for their analgesic and anti-inflammatory effects has served as a significant guide for modern phytochemical and pharmacological research. fishersci.caguidetopharmacology.orgontosight.airesearchgate.net

Ethnobotany, the study of the traditional knowledge and customs of a people concerning plants and their medical, religious, and other uses, provides a valuable starting point for drug discovery. nih.govresearchgate.neteinj.org The documented efficacy of Corydalis preparations in traditional practices prompted scientists to isolate and identify the specific chemical constituents responsible for these therapeutic effects. guidetopharmacology.orgontosight.ai This led to the discovery and isolation of a rich array of alkaloids from these plants, including this compound, tetrahydropalmatine (B600727), berberine (B55584), and corydaline. wikipedia.orgontosight.airesearchgate.net

Modern pharmacological studies have sought to validate the traditional uses of these plants by examining the bioactivities of their isolated alkaloids. Research has confirmed that many of these compounds, including this compound, possess significant biological activities. wikipedia.orgfishersci.ca For example, the analgesic properties reported in traditional texts have been investigated in modern preclinical models, lending scientific support to their historical use. nih.govfishersci.ca Furthermore, the ethnobotanical use of these plants for inflammatory conditions and infections has spurred research into the anti-inflammatory and antimicrobial properties of their constituent alkaloids. wikipedia.orgguidetopharmacology.orgontosight.ai

In essence, the ethnobotanical context of plants like Corydalis yanhusuo and Corydalis chaerophylla has created a direct pathway for targeted pharmacological research. nih.govwikipedia.orgguidetopharmacology.orgontosight.ai By focusing on plants with a long history of human use for specific ailments, researchers can increase the likelihood of discovering bioactive compounds with therapeutic potential, thereby bridging the gap between traditional knowledge and modern medicine.

Biosynthesis and Chemoenzymatic/total Synthetic Approaches

Elucidation of Biosynthetic Pathways

The journey to understanding how corydalmine is produced in nature has been significantly advanced by modern biotechnological tools. By reconstructing these intricate pathways in more tractable organisms, researchers have unveiled the key steps and enzymatic players involved in its formation.

The biosynthesis of complex plant alkaloids like this compound is often limited by the low yield from their natural sources. To overcome this, scientists have successfully reconstructed the biosynthetic pathway of tetrahydroprotoberberines (THPBs), including (S)-corydalmine, in the microbial host Escherichia coli. researchgate.netrsc.org This approach allows for a more controlled and potentially scalable production of these valuable compounds.

The process begins with the introduction of the necessary genetic modules into an engineered E. coli strain. These modules contain the genes that code for the sequence of enzymes required to convert a simple precursor, such as L-tyrosine, into the final product. A key challenge in this endeavor was the functional expression of the berberine (B55584) bridge enzyme (BBE), a rate-limiting enzyme in the THPB biosynthetic pathway, which was achieved through various strategies in E. coli. rsc.org

Researchers have successfully constructed synthetic modules for the biosynthesis of (S)-scoulerine, (S)-tetrahydropalmatine, and (S)-corydalmine and their intermediates in engineered E. coli strains. researchgate.net By optimizing culture conditions, the yield of related THPBs has been significantly increased, demonstrating the potential of microbial fermentation as a green and efficient alternative to chemical synthesis or extraction from plant sources. rsc.org

Below is a table summarizing the key achievements in the reconstruction of the this compound and related THPB biosynthetic pathways in E. coli:

CompoundHost OrganismKey AchievementReported Yield
(S)-ReticulineEscherichia coliDevelopment of a novel biosynthetic pathway based on 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (HpaBC).307 ± 26.8 mg/L nih.gov
(S)-TetrahydropalmatineEscherichia coliReconstitution of the biosynthetic pathway and optimization of culture conditions.1.19 mg/L rsc.org
(S)-CorydalmineEscherichia coliSuccessful biosynthesis in an engineered strain.Qualitatively confirmed researchgate.net

The biosynthesis of this compound is a multi-step process, each catalyzed by a specific enzyme. The pathway originates from the amino acid L-tyrosine, which is first converted to L-DOPA and subsequently to dopamine (B1211576). mims.com The core of the this compound molecule is formed through a series of enzymatic reactions that build upon the central intermediate, (S)-reticuline.

Key enzymatic transformations in the biosynthesis of this compound and other THPBs include:

Norcoclaurine Synthase (NCS): This enzyme catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine, the foundational step in the biosynthesis of benzylisoquinoline alkaloids (BIAs). nih.gov

O-methyltransferases (OMTs) and N-methyltransferases (NMTs): A series of methylation reactions, carried out by various OMTs and NMTs, decorate the basic alkaloid skeleton. For instance, (S)-scoulerine 9-O-methyltransferase (SOMT) is a key enzyme in this class. mdpi.com

Berberine Bridge Enzyme (BBE): This FAD-dependent oxidase is a pivotal enzyme that forms the characteristic berberine bridge of the protoberberine scaffold from the N-methyl group of (S)-reticuline, leading to the formation of (S)-scoulerine. nih.gov

Cytochrome P450 Reductases (CPRs): These enzymes are involved in various hydroxylation and other oxidative modifications of the alkaloid intermediates.

Stereoselective Pictet-Spenglerase: In some chemoenzymatic strategies, a stereoselective Pictet-Spenglerase is used to catalyze the crucial ring-closing reaction that forms the tetrahydroisoquinoline core with high enantioselectivity. acs.org

The specific sequence and combination of these enzymatic activities ultimately determine the final structure of the alkaloid, such as this compound.

Chemical and Chemoenzymatic Total Synthesis Strategies

Parallel to the biosynthetic explorations, organic chemists have devised various strategies for the total synthesis of this compound and its analogs. These approaches offer the flexibility to create novel derivatives that are not found in nature.

A fundamental challenge in the chemical synthesis of this compound is the construction of its core tetrahydroisoquinoline (THIQ) structure. nih.gov Several classic organic reactions have been adapted for this purpose:

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline. organic-chemistry.orgorganicreactions.org The resulting imine is then reduced to yield the THIQ skeleton. rsc.org This method is a cornerstone in the synthesis of isoquinoline (B145761) alkaloids. mdpi.com

Pictet-Spengler Reaction: This reaction provides a direct route to THIQs through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. thermofisher.commdpi.comwikipedia.org The reaction is notable for its ability to proceed under physiological conditions in some cases and is also a key reaction in the biosynthesis of many alkaloids. nih.gov

These reactions, often in combination with other modern synthetic methods, allow for the efficient assembly of the complex, multi-ring system of this compound.

Nature produces this compound as a specific enantiomer, L-corydalmine (also known as (-)-corydalmine). mdpi.com Achieving this level of stereocontrol in a laboratory setting is a significant focus of synthetic efforts. Strategies for the stereoselective synthesis of L-corydalmine and related compounds often involve:

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct a subsequent reaction to produce one enantiomer preferentially.

Asymmetric Catalysis: Chiral catalysts, such as those based on transition metals or organocatalysts, can be used to favor the formation of one enantiomer over the other. For example, asymmetric transfer hydrogenation has been used for the enantioselective synthesis of tetrahydroprotoberberines. acs.org

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. Chemoenzymatic cascades have been developed that utilize stereoselective enzymes, like a Pictet-Spenglerase, to produce specific enantiomers of THPB scaffolds. acs.org

These methods are crucial for producing enantiomerically pure L-corydalmine, which is essential for studying its specific biological properties.

Both biosynthetic and chemical synthesis approaches offer distinct advantages and disadvantages for the production of this compound.

Biosynthetic and Chemoenzymatic Synthesis:

Advantages:

High Stereoselectivity: Enzymes are inherently chiral and can produce a single enantiomer with high fidelity. mdpi.com

Mild Reaction Conditions: Biocatalytic reactions typically occur in water at neutral pH and ambient temperature, reducing the need for harsh reagents and protecting groups.

Sustainability: Microbial fermentation utilizes renewable feedstocks and is generally considered a "greener" technology. rsc.org

Disadvantages:

Lower Yields: The yields from microbial synthesis can be low, although they are continually being improved through metabolic engineering. rsc.org

Complex Pathway Reconstruction: The process of identifying and functionally expressing all the necessary enzymes in a heterologous host can be complex and time-consuming. nih.gov

Downstream Processing: Separating the desired product from the complex fermentation broth can be challenging.

Chemical Synthesis:

Advantages:

Scalability and Flexibility: Chemical synthesis offers a more direct and often more scalable route to the final product. It also allows for the creation of a wider variety of structural analogs that are not accessible through biosynthesis.

Higher Purity: Purification of the final product from a chemical reaction mixture is often more straightforward than from a fermentation broth.

Disadvantages:

Harsh Reaction Conditions: Many chemical syntheses require high temperatures, strong acids or bases, and toxic reagents. mdpi.com

Stereochemical Control: Achieving high enantioselectivity can be challenging and may require multiple steps or expensive chiral catalysts.

Environmental Concerns: The use of hazardous chemicals and the generation of chemical waste are significant environmental drawbacks.

Ultimately, the choice between biosynthetic and chemical synthesis depends on the specific goals of the research or production effort, with a growing interest in combining the best of both worlds through chemoenzymatic approaches. acs.org

Structural Features and Structure Activity Relationship Sar Studies

Analysis of the Tetrahydroprotoberberine Isoquinoline (B145761) Skeleton

The foundational structure of corydalmine is the tetrahydroprotoberberine (THPB) skeleton. researchgate.net This scaffold is a plant-specific isoquinoline alkaloid framework characterized by a tetracyclic ring system, specifically a 6H-dibenzo[a,g]quinolizine core. cymitquimica.com THPB alkaloids are prevalent in plant families such as Papaveraceae and Menispermaceae, particularly within the Corydalis and Stephania genera. researchgate.netresearchgate.net The rigid, fused-ring structure of the THPB skeleton provides a defined three-dimensional shape that is fundamental for its interaction with biological targets. The fragmentation pattern observed in mass spectrometry is indicative of this core structure. scispace.com The biological significance of the THPB scaffold is vast, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antitumor, and anti-cholinesterase properties, as well as acting as ligands for central nervous system receptors. researchgate.net

Influence of Specific Substituent Positions (e.g., Methoxy (B1213986) Groups) on Biological Activity

The specific substitution pattern on the aromatic A and D rings of the THPB skeleton is a critical determinant of biological activity. This compound features three methoxy (-OCH3) groups and one hydroxyl (-OH) group. Spectroscopic analysis, including 1H NMR and 13C NMR, has established the precise location of these substituents: two methoxy groups are positioned at C-2 and C-3 on the A-ring, while one methoxy group and one hydroxyl group are located at C-9 and C-10 on the D-ring, respectively. scispace.com

The presence and position of these methoxy groups play a significant role in the molecule's pharmacological profile. In SAR studies of other natural compounds, such as curcumin, replacing or altering methoxy groups has been shown to dramatically affect anti-inflammatory activity, underscoring the importance of this functional group. nih.gov For THPB alkaloids, the substitution pattern influences receptor binding affinity and selectivity. For instance, the differentiation between this compound and its related alkaloid, isocorypalmine, lies in the arrangement of these substituents, leading to distinct biological activities. researchgate.net The metabolism of l-corydalmine is also influenced by these groups, with O-demethylation being a primary metabolic pathway. nih.gov

FeatureDescriptionInfluence on Activity
Core Skeleton Tetrahydroprotoberberine (THPB)Provides the fundamental rigid scaffold necessary for receptor interaction.
A-Ring Substituents Methoxy groups at C-2 and C-3Affects ligand-receptor binding and metabolic pathways.
D-Ring Substituents Methoxy group at C-9, Hydroxyl group at C-10Crucial for defining the specific identity and pharmacological profile; the hydroxyl group provides a site for hydrogen bonding.

Impact of Stereochemistry on Pharmacological Profiles

Research has identified different stereoisomers of this compound derivatives, such as (±)-cis-corydalmine N-oxide and (±)-trans-corydalmine N-oxide. researchgate.net These molecules, differing only in the orientation of the B/C ring junction, exhibit distinct cytotoxic activities, highlighting the profound impact of stereochemistry on the pharmacological profile. researchgate.net The specific configuration determines how effectively the molecule can fit into a binding pocket and form the necessary intermolecular interactions to elicit a biological response.

Investigation of Specific Enantiomeric Forms (e.g., (-)-Corydalmine, L-Corydalmine)

The most widely studied enantiomeric form of this compound is the levorotatory form, designated as (-)-corydalmine, l-corydalmine, or (13aS)-corydalmine. cymitquimica.commedchemexpress.comnih.gov This specific enantiomer is responsible for many of the compound's significant pharmacological effects. cymitquimica.com

Extensive research has demonstrated that l-corydalmine possesses potent oral analgesic activity. medchemexpress.comglpbio.com Studies in animal models have shown its efficacy in alleviating neuropathic pain. medchemexpress.comcpu.edu.cn The mechanism underlying this analgesic effect involves the inhibition of the NF-κB-dependent CXCL1/CXCR2 signaling pathway. medchemexpress.comglpbio.commedchemexpress.com Additionally, l-corydalmine has been reported to exhibit significant antifungal properties, inhibiting spore germination in various plant pathogenic and saprophytic fungi. medchemexpress.comchemfaces.com The distinct biological activities of the l-enantiomer (B50610) compared to its dextrorotatory counterpart or racemic mixture emphasize the stereospecificity of its interaction with biological targets.

Enantiomer/IsomerCommon NamesKey Reported Biological Activities
(13aS)-Corydalmine (-)-Corydalmine, l-CorydalminePotent analgesic, anti-inflammatory, antifungal, antibacterial. cymitquimica.commedchemexpress.comchemfaces.com
(±)-cis-Corydalmine N-oxide Racemic cis-N-oxideCytotoxic activity against various cancer cell lines. researchgate.net
(±)-trans-Corydalmine N-oxide Racemic trans-N-oxideCytotoxic activity against various cancer cell lines. researchgate.net

Computational Approaches in SAR Elucidation (e.g., Molecular Docking)

Computational methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for elucidating the SAR of complex molecules like this compound. ijpsonline.comresearchgate.netscielo.br Molecular docking simulates the interaction between a ligand (e.g., this compound) and a macromolecular target (e.g., a receptor or enzyme) at the atomic level. scielo.brmdpi.com This approach predicts the preferred binding orientation and affinity of the molecule within the target's active site.

For alkaloids and other natural products, docking studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for biological activity. ijpsonline.comnih.gov For example, docking can help identify which amino acid residues in a receptor pocket interact with the methoxy or hydroxyl groups of this compound, explaining why their positions are so critical to its function. QSAR models build a mathematical relationship between chemical structure and biological activity, allowing researchers to predict the potency of new, unsynthesized analogs. researchgate.netscielo.br By applying these in silico techniques, researchers can rationalize the observed activities of different this compound isomers and derivatives, identify the key molecular features responsible for their effects, and guide the design of new compounds with improved pharmacological properties. mdpi.comnih.gov

Pharmacological Activities and Molecular Mechanisms of Action

Analgesic Effects and Pain Pathway Modulation

Corydalmine, specifically its levorotatory form, levo-corydalmine (l-CDL), has demonstrated significant analgesic properties in various preclinical models of chronic pain, including neuropathic and bone cancer pain. bohrium.comnih.govbmj.com Its pain-relieving effects are attributed to its ability to modulate multiple key components of pain signaling pathways at both the neurotransmitter and intracellular levels. The compound interacts with critical receptor systems in the spinal cord and suppresses inflammatory signaling cascades within glial cells, thereby attenuating central sensitization, a key process in the establishment and maintenance of chronic pain. nih.govbmj.com

Neurotransmitter System Interactions

Levo-corydalmine exerts its analgesic effects in part by directly interacting with key neurotransmitter receptor systems involved in pain transmission, specifically the dopamine (B1211576) and glutamate (B1630785) systems.

Research has identified levo-corydalmine as an inhibitor of dopamine D1/D2 receptor (D1DR/D2DR) heteromers in the spinal cord, a mechanism that plays a crucial role in its ability to alleviate bone cancer pain. nih.govnih.gov In animal models of tibia bone cavity tumor cell implantation (TCI), spinal D1DR and D2DR were found to form heteromers. nih.govresearchgate.net The administration of l-CDL was shown to inhibit these D1/D2DR heteromers, leading to a decrease in the excitability of spinal neurons and attenuation of bone cancer pain. nih.govnih.gov

The analgesic action of l-CDL targeting this receptor complex can be reversed by the application of D1DR, D2DR, and D1/D2DR heteromer agonists. nih.gov This confirms that the pain-relieving effect is mediated through the inhibition of these specific receptor structures. nih.gov Studies have shown that l-CDL has a high affinity for both D1DR and D2DR. nih.gov The inhibition of D1/D2DR heteromers by l-CDL ultimately suppresses the downstream calcium signaling cascade in spinal neurons, which is a key mechanism for its analgesic effect in bone cancer pain. nih.govnih.govresearchgate.net

MechanismModelKey FindingsReferences
Dopamine D1/D2 Receptor Heteromer InhibitionTibial Cancer Implantation (TCI) in Ratsl-CDL inhibits spinal D1/D2 receptor heteromers, decreasing spinal neuron excitability and suppressing the calcium signaling cascade. nih.gov, nih.gov
Receptor AffinityIn vitro assaysl-CDL exhibits high affinity for both D1 and D2 dopamine receptors. nih.gov

This compound has been shown to simultaneously inhibit both N-methyl-d-aspartate (NMDA) and metabotropic glutamate 1/5 (mGlu1/5) receptors in the spinal cord, contributing to its effectiveness against bone cancer pain. nih.gov Glutamate receptors are known to be involved in the central sensitization associated with chronic pain. nih.gov

In a rat model of bone cancer, administration of l-CDL significantly alleviated mechanical hypersensitivity. nih.gov This analgesic effect was reversed by the subsequent administration of an NMDA receptor agonist (NMDA) and an mGlu1/5 receptor agonist (DHPG), but not by an AMPA receptor agonist, indicating the specificity of l-CDL's action. nih.gov In vitro studies using primary cultures of spinal cord neurons confirmed that l-CDL selectively suppresses the rapid rise in calcium oscillations induced by both NMDA and DHPG. nih.gov This dual inhibition leads to the reduced phosphorylation of downstream signaling molecules, including Protein Kinase C gamma (PKCγ) and Extracellular signal-regulated kinases 1/2 (ERK1/2), within the spinal cord of the tumor-bearing rats. nih.gov

MechanismModelKey FindingsReferences
Dual NMDA and mGlu1/5 Receptor InhibitionTibial Cancer Implantation (TCI) in Ratsl-CDL simultaneously inhibits spinal NMDA and mGlu1/5 receptors, attenuating mechanical hypersensitivity. nih.gov
Downstream SignalingTCI Rats & Primary Spinal NeuronsInhibition of NMDA and mGlu1/5 receptors by l-CDL reduces the phosphorylation of PKCγ and ERK1/2 and suppresses agonist-induced calcium oscillations. nih.gov

Intracellular Signaling Pathway Interventions

Beyond direct receptor interaction, this compound modulates intracellular signaling pathways that are critical for the neuroinflammatory processes underlying chronic pain.

Levo-corydalmine has been found to alleviate chemotherapy-induced neuropathic pain by inhibiting the NF-κB-dependent CXCL1/CXCR2 signaling pathway. bohrium.com This pathway is implicated in the inflammation associated with neuropathic pain states. bohrium.comnih.gov In a mouse model of vincristine-induced neuropathy, l-CDL attenuated pain hypersensitivity and the release of proinflammatory factors. bohrium.com

The study revealed that vincristine (B1662923) administration increased the levels of the chemokine CXCL1 and its receptor CXCR2 in the spinal cord. bohrium.com This was accompanied by the phosphorylation of NF-κB subunit p65/RelA. bohrium.com Levo-corydalmine was shown to control the release of CXCL1 from astrocytes by inhibiting the activation of p65/RelA. bohrium.com In cultured astrocytes, the release of CXCL1 stimulated by TNF-α was dose-dependently decreased by l-CDL, an effect that was absent when NF-κB p65 was silenced, confirming the dependency on this transcription factor. bohrium.com By down-regulating this signaling axis, l-CDL reduces the neuroinflammatory component of neuropathic pain. bohrium.com

MechanismModelKey FindingsReferences
NF-κB-dependent CXCL1/CXCR2 Pathway InhibitionVincristine-induced Neuropathic Pain in Micel-CDL attenuates pain by inhibiting the NF-κB-dependent release of the chemokine CXCL1 from astrocytes, which acts on the CXCR2 receptor. bohrium.com
Molecular ActionCultured Astrocytesl-CDL inhibits the activation of the NF-κB p65/RelA subunit, thereby reducing TNF-α-stimulated CXCL1 release. bohrium.com

Levo-corydalmine also demonstrates analgesic effects in neuropathic pain by suppressing the Apoptosis signal-regulating kinase 1 (ASK1)-p38 Mitogen-activated protein kinase (MAPK)/NF-κB signaling pathway in spinal microglia. bmj.comnih.gov Microglial activation is a hallmark of neuroinflammation in chronic pain. bmj.comresearchgate.net

In a rat model of chronic constriction injury (CCI), l-CDL administration significantly attenuated neuropathic pain and inhibited the expression of phosphorylated ASK1 (p-ASK1) in the spinal cord. bmj.comnih.govresearchgate.net Further investigation showed that spinal ASK1 was co-expressed with microglial markers. bmj.comnih.gov Levo-corydalmine conspicuously suppressed the activation of spinal microglia both in vivo and in vitro. bmj.comresearchgate.net This suppression was linked to the inhibition of the ASK1-p38 MAPK/NF-κB axis. bmj.comnih.gov The compound inhibited the nuclear translocation of NF-κB and downregulated the expression of phosphorylated p65, which in turn reduced the production of proinflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). bmj.comresearchgate.net This action effectively decreases microglia-mediated neuroinflammation. bmj.com

MechanismModelKey FindingsReferences
ASK1-p38 MAPK/NF-κB Pathway SuppressionChronic Constriction Injury (CCI) in Ratsl-CDL attenuates neuropathic pain by inhibiting the ASK1-p38 MAPK/NF-κB signaling axis in spinal microglia. bmj.com, nih.gov
Cellular and Molecular EffectsCCI Rats & BV2 Microglia Cellsl-CDL suppresses microglial activation, inhibits p-ASK1 expression, prevents NF-κB nuclear translocation, and reduces the production of TNF-α and IL-1β. bmj.com, researchgate.net
Reduced Phosphorylation of PKCγ and ERK1/2

Research into the molecular mechanisms of this compound has revealed its ability to interfere with key signaling molecules involved in pain transmission. In a rat model of chronic constriction injury (CCI), a common model for neuropathic pain, levo-corydalmine (l-CDL) demonstrated a significant inhibitory effect on the activation of specific protein kinases in the spinal cord. Western blot analysis showed that administration of l-CDL suppressed the upregulation of phosphorylated protein kinase C gamma (PKCγ) and extracellular signal-regulated kinase (ERK). researchgate.net This reduction in phosphorylation indicates a dampening of the signaling pathways that are known to be hyperactive in chronic pain states. researchgate.net

The analgesic effects of l-CDL were associated with these reduced levels of phosphorylated PKCγ and ERK, suggesting that its pain-relieving properties are, at least in part, mediated through the modulation of these specific kinase pathways within the central nervous system. researchgate.net

Table 1: Effect of Levo-corydalmine on Protein Kinase Phosphorylation in CCI Rats

Kinase Effect of l-CDL Administration Implication in Neuropathic Pain
PKCγ Suppressed upregulation of phosphorylation researchgate.net Attenuation of central sensitization
ERK Suppressed upregulation of phosphorylation researchgate.net Inhibition of pain signaling cascade
Upregulation of the Nrf2/HO-1/CO Pathway and Inhibition of Connexin 43 Expression

A novel mechanism for this compound's action in neuropathic pain involves the upregulation of the Nuclear factor E2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1)/carbon monoxide (CO) pathway. nih.govconsensus.app In studies using a vincristine-induced neuropathic pain model, levo-corydalmine was found to dose-dependently increase the expression of HO-1 and the release of CO in the spinal cord. nih.govmdpi.com This effect is mediated by the activation of Nrf2, an upstream activator that binds to the HO-1 promoter sequence. nih.govconsensus.app

The activation of this Nrf2/HO-1/CO pathway by l-CDL leads to the subsequent inhibition of connexin 43 (Cx43) expression. nih.gov This was observed in both the spinal cord of treated animals and in cultured astrocytes stimulated with the pro-inflammatory cytokine TNF-α. nih.govconsensus.app The inhibition of Cx43 corresponds to a decrease in the activity of Cx43-mediated hemichannels, which are implicated in neuroinflammation. nih.gov Importantly, the effect of l-CDL on Cx43 was nullified when the HO-1 gene was silenced, confirming that the Nrf2/HO-1/CO pathway is the mediating mechanism. nih.govconsensus.app

Attenuation of Specific Pain States

Neuropathic Pain (Vincristine-induced, Chemotherapy-induced, Chronic Constriction Injury-induced)

This compound has shown significant efficacy in attenuating various forms of neuropathic pain in preclinical models.

Vincristine-induced Neuropathic Pain : Vincristine, a common chemotherapeutic agent, is known to cause peripheral neuropathy. mdpi.com Treatment with levo-corydalmine has been shown to attenuate the persistent pain hypersensitivity induced by vincristine. nih.govconsensus.appresearchgate.net Beyond symptomatic relief, l-CDL also ameliorated the degeneration of the sciatic nerve and the increased prevalence of atypical mitochondria in nerve fibers caused by vincristine. nih.govconsensus.app Its mechanism in this context involves down-regulating an NF-κB-dependent CXCL1/CXCR2 signaling pathway and up-regulating the Nrf2/HO-1/CO pathway to inhibit neuroinflammation. nih.govbohrium.com

Chemotherapy-induced Neuropathic Pain (CIPN) : As vincristine is a form of chemotherapy, the findings above are directly applicable to CIPN. encyclopedia.pubfrontiersin.org The ability of this compound to mitigate neuroinflammation and nerve degeneration addresses key pathological processes in CIPN. nih.govnih.gov Furthermore, alkaloids from Corydalis saxicola have demonstrated effectiveness in a cisplatin-induced neuropathic pain model, another form of CIPN, by improving pathological changes in the dorsal root ganglia. nih.gov

Chronic Constriction Injury (CCI)-induced Neuropathic Pain : In a rat model of neuropathic pain induced by CCI of the sciatic nerve, intragastric administration of levo-corydalmine significantly attenuated pain behaviors. researchgate.net The mechanism for this analgesic effect involves the suppression of spinal microglia activation and the inhibition of the ASK1-p38 MAPK/NF-κB signaling pathways. researchgate.net Additionally, l-CDL was found to reduce the phosphorylation of key signaling proteins like PKCγ and ERK in the spinal cord of CCI rats. researchgate.net

Bone Cancer Pain

Levo-corydalmine has also been investigated for its potential to alleviate cancer-related pain. In a mouse model of neuropathic cancer pain induced by tumor compression, l-CDL was shown to provide relief. mdpi.com The study indicated that this effect was associated with the suppression of spinal pro-inflammatory cytokines. mdpi.com The mechanism of action appears to involve the CCL2/CCR2 pathway, a chemokine signaling axis known to play a major role in the pathogenesis of cancer pain. mdpi.com By alleviating pain in this model, l-CDL demonstrates potential for managing complex pain states that have both neuropathic and inflammatory components, which is characteristic of cancer pain. mdpi.com

Anti-inflammatory Properties

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

A key component of this compound's pharmacological profile is its anti-inflammatory activity, demonstrated by its ability to inhibit the production of key pro-inflammatory cytokines. nih.govfrontiersin.org

In a model of chronic constriction injury, levo-corydalmine inhibited the upregulation of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in the spinal cord. researchgate.net This was linked to the suppression of the ASK1-p38 MAPK/NF-κB signaling pathway, a critical regulator of inflammatory responses. researchgate.net

Similarly, in a model of tumor compression-induced cancer pain, l-CDL treatment was associated with the suppression of spinal TNF-α and IL-1β expression. mdpi.com Research on dehydrocorydaline, a related compound, also showed it could reverse the overexpression of TNF-α and Interleukin-6 (IL-6) in the spinal cord following chronic constriction injury, further supporting the anti-inflammatory potential of this class of compounds. researchgate.net This consistent reduction of multiple pro-inflammatory cytokines underscores the potent anti-inflammatory properties of this compound. researchgate.netmdpi.com

Table 2: Summary of this compound's Effect on Pro-inflammatory Cytokines

Cytokine Pain Model Effect of this compound Reference
TNF-α Chronic Constriction Injury Inhibition of upregulation researchgate.net
TNF-α Tumor Compression Suppression of expression mdpi.com
IL-1β Chronic Constriction Injury Inhibition of upregulation researchgate.net
IL-1β Tumor Compression Suppression of expression mdpi.com
IL-6 Chronic Constriction Injury* Reversal of overexpression researchgate.net

\Effect observed with the related compound Dehydrocorydaline.*

Regulation of Inflammatory Mediators and Transcription Factors (e.g., NF-κB signaling, IκBα)

This compound has been identified as a modulator of key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) cascade. nih.govnih.gov Research indicates that levo-corydalmine (l-CDL) can attenuate inflammatory responses by inhibiting this crucial pathway. nih.govreactome.orgmdpi.comnih.gov The mechanism involves suppressing the degradation of IκBα (inhibitor of kappa B), which consequently prevents the nuclear translocation of the NF-κB p65 subunit. nih.govnih.gov The binding of lipopolysaccharide (LPS) to its receptors typically triggers the degradation of IκB, leading to NF-κB's movement into the nucleus where it regulates the expression of pro-inflammatory cytokines. nih.govnih.gov

By preventing this translocation, this compound effectively downregulates the expression of NF-κB's target genes. nih.gov This leads to a significant reduction in the production and release of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.govreactome.orgnih.gov This targeted action on the NF-κB/IκBα signaling axis underscores this compound's potential as an anti-inflammatory agent. nih.govyoutube.com

Modulation of Cyclooxygenase Enzymes (PTGS1, PTGS2)

Currently, there is limited specific research available detailing the direct modulatory effects of this compound on cyclooxygenase enzymes, namely Prostaglandin-Endoperoxide Synthase 1 (PTGS1 or COX-1) and Prostaglandin-Endoperoxide Synthase 2 (PTGS2 or COX-2).

Antimicrobial and Antifungal Activities

Antibacterial Activity (e.g., against Staphylococcus aureus and Methicillin-Resistant S. aureus)

This compound has demonstrated notable antibacterial properties. Studies have shown its activity against pathogenic bacteria, including Staphylococcus aureus and its drug-resistant variant, Methicillin-Resistant S. aureus (MRSA). researchgate.net This indicates a potential role for this compound in addressing infections caused by these significant human pathogens.

Antifungal Spore Germination Inhibition

This compound exhibits significant antifungal activity, primarily through the inhibition of fungal spore germination. researchgate.netnih.gov This has been observed across a range of fungi, including those that are pathogenic to plants and saprophytic species. nih.govnih.govnih.gov

The alkaloid 1-corydalmine, isolated from the roots of Corydalis chaerophylla, has been shown to inhibit the spore germination of a broad spectrum of plant pathogenic and saprophytic fungi. researchgate.netnih.govnih.gov

The range of susceptible fungi includes:

Alternaria species : A. brassicae, A. brassicicola, and A. solani. researchgate.netnih.govnih.gov

Curvularia species : C. lunata, C. maculans, C. penniseti, and C. pallescens. researchgate.netnih.govnih.govrmmj.org.il

Fusarium species : F. udum. researchgate.netnih.govnih.gov

Helminthosporium species : Including H. penniseti. researchgate.netnih.govnih.gov

Erysiphe pisi : The fungus responsible for powdery mildew in peas. researchgate.netnih.govnih.gov

Colletotrichum gloeosporioides rmmj.org.il

Among the tested fungi, species of Curvularia have been noted to be particularly sensitive to this compound. nih.govnih.govrmmj.org.il

The inhibitory effect of this compound on fungal spore germination is dose-dependent. nih.gov Research has demonstrated that increasing concentrations of the compound lead to a greater reduction in spore germination across various fungal species. nih.govnih.gov Efficacy has been tested at concentrations ranging from 100 to 1500 parts per million (ppm). researchgate.netnih.govnih.gov

At a concentration of 1500 ppm, 1-corydalmine was effective against all tested fungi. researchgate.netnih.govnih.gov However, sensitivity varies among species. For instance, Curvularia lunata showed high sensitivity, with its spore germination being significantly inhibited at a concentration as low as 250 ppm. researchgate.netnih.govnih.gov In contrast, significant inhibition for Alternaria brassicae was observed at 500 ppm and above, while Erysiphe pisi and Fusarium udum required higher concentrations of 1,000 and 1,500 ppm for a similar significant effect. nih.govnih.gov The maximum effect was observed on the spores of H. penniseti, where germination was completely inhibited at 1,500 ppm. nih.govnih.gov

Table 1: Dose-Dependent Inhibition of Fungal Spore Germination by 1-Corydalmine

Fungal SpeciesConcentration for Significant Inhibition (ppm)Reference
Curvularia lunata≥ 250 researchgate.netnih.govnih.gov
Alternaria brassicae≥ 500 nih.govnih.gov
Other Alternaria species≥ 750 nih.govnih.gov
Erysiphe pisi≥ 1,000 nih.govnih.gov
Fusarium udum≥ 1,000 nih.govnih.gov
Helminthosporium pennisetiComplete inhibition at 1,500 nih.govnih.gov

Antiplatelet Aggregation Activity

This compound and its derivatives have been identified as possessing significant anti-platelet aggregation capabilities. Research into the chemical constituents of Corydalis tashiroi has elucidated the effects of these compounds on platelet function.

Studies have demonstrated that this compound, along with its N-oxide derivatives, (-)-cis-corydalmine N-oxide and (-)-trans-corydalmine N-oxide, exhibit anti-platelet aggregation activity. nih.govconsensus.appresearchgate.net The N-oxide functional group appears to play a crucial role in enhancing this inhibitory effect. dntb.gov.ua

Research findings indicate that both (-)-cis-corydalmine N-oxide and (-)-trans-corydalmine N-oxide show stronger inhibitory activity against platelet aggregation induced by arachidonic acid (AA) and collagen when compared to the parent compound, this compound. dntb.gov.ua At a concentration of 100 µg/mL, these N-oxide derivatives demonstrated an almost complete inhibition of platelet aggregation triggered by both AA and collagen. dntb.gov.ua This suggests that the N-oxide derivatives are particularly potent inhibitors within this context. dntb.gov.ua The activity of these compounds is part of a broader investigation into various alkaloids from Corydalis tashiroi, many of which have been found to possess anti-platelet aggregation properties. nih.govconsensus.appnih.gov

CompoundInducing AgentConcentrationObserved Effect
(-)-cis-Corydalmine N-oxideArachidonic Acid (AA)100 µg/mLNearly complete inhibition dntb.gov.ua
(-)-cis-Corydalmine N-oxideCollagen100 µg/mLNearly complete inhibition dntb.gov.ua
(-)-trans-Corydalmine N-oxideArachidonic Acid (AA)100 µg/mLNearly complete inhibition dntb.gov.ua
(-)-trans-Corydalmine N-oxideCollagen100 µg/mLNearly complete inhibition dntb.gov.ua
This compoundArachidonic Acid (AA) & CollagenNot specifiedInhibitory activity (weaker than N-oxides) dntb.gov.ua

Sedative and Anxiolytic Effects

While direct pharmacological studies detailing the sedative and anxiolytic effects of this compound itself are not extensively documented, the compound belongs to the tetrahydroprotoberberine class of alkaloids, many of which are known to possess these properties. The mechanisms for chemically similar alkaloids isolated from the same plant genus, Corydalis, have been investigated, offering proposed pathways for this compound's potential action.

The sedative and anxiolytic properties of alkaloids from Corydalis species are often linked to their interaction with central nervous system neurotransmitters, particularly dopamine. For instance, tetrahydropalmatine (B600727) (THP), a well-studied alkaloid from Corydalis yanhusuo, is used for its sedative and analgesic properties. nih.gov Studies on THP and other related compounds suggest a significant modulation of the dopamine system. nih.gov

L-isocorypalmine, another related tetrahydroprotoberberine alkaloid, has been found to have significant binding affinities exclusively for dopamine receptors among a screening of more than 40 potential targets, which did not include serotonin (B10506) receptors. nih.gov Research on the structure-activity relationships of tetrahydroprotoberberine alkaloids indicates that their affinity for dopamine receptors is a key structural determinant of their action. researchgate.net Given that this compound shares this core chemical structure, it is plausible that its potential sedative and anxiolytic effects could be mediated through similar interactions with dopamine receptors. The modulation of these receptors can influence neuronal activity, leading to the central nervous system depression associated with sedation and anxiety reduction. nih.gov

Antithrombotic Potential

This compound has been identified as a potential antithrombotic agent through its ability to inhibit the initiation of the coagulation cascade. This activity is centered on its interaction with Tissue Factor (TF), a primary initiator of blood coagulation.

Scientific investigations have screened various tetrahydroprotoberberine alkaloids for their capacity to inhibit TF procoagulant activity. In a study involving 21 such compounds, l-corydalmine was included and identified as an inhibitor of TF. nih.gov This finding positions this compound as a compound of interest for modulating the extrinsic pathway of blood coagulation, which is initiated by the TF/Factor VIIa complex. nih.govnih.gov The inhibition of TF activity is an attractive therapeutic strategy for preventing thrombosis in various cardiovascular diseases. consensus.appdntb.gov.ua

To understand the mechanism behind its inhibitory effect, the molecular interactions between this compound and the TF/Factor VIIa (FVIIa) complex have been explored. Molecular docking analyses were conducted on several isoquinoline (B145761) alkaloids, including l-corydalmine. consensus.app The results of these computational studies indicated that l-corydalmine was able to be stably posed within the active binding pocket of the TF/FVIIa complex. consensus.app This stable interaction within a critical binding site suggests a direct mechanism of interference, preventing the complex from exerting its normal procoagulant function and thereby contributing to the antithrombotic potential of the compound. consensus.app

Other Pharmacological Activities Investigated in Broader Contexts (e.g., in Rhizoma Corydalis extracts)

Modern pharmacological studies have increasingly aimed to elucidate the mechanisms of action for individual components of Rhizoma Corydalis from a molecular biology perspective. nih.gov Research has demonstrated that the alkaloids are the primary active components responsible for the therapeutic effects of the rhizome, which include anti-inflammatory, analgesic, sedative, and cardiovascular activities. nih.govresearchgate.net

Anti-inflammatory Activity

The anti-inflammatory mechanism of the alkaloids in Rhizoma Corydalis is often linked to the modulation of key signaling pathways involved in the inflammatory response. For instance, studies on the broader extract have implicated pathways such as the NF-kappa B signaling pathway. frontiersin.org

Neuropathic Pain and Vasodilation (Levo-corydalmine)

Investigations into specific isomers of this compound have revealed additional activities. Levo-corydalmine, an isomer derived from Rhizoma Corydalis, has been shown to suppress ox-LDL-induced endothelial cell activation and improve vasodilation. researcher.life The mechanism for this effect was identified as the regulation of the DDIT3-eNOS pathway. researcher.life Furthermore, levo-corydalmine demonstrated efficacy in alleviating vincristine-induced neuropathic pain in mouse models. This analgesic effect was achieved by inhibiting the NF-kappa B-dependent CXCL1/CXCR2 signaling pathway. semanticscholar.org

The table below summarizes the key research findings on the pharmacological activities of this compound and its isomer within the context of Rhizoma Corydalis research.

CompoundPharmacological ActivityModel SystemObserved Molecular MechanismSource
This compoundAnti-inflammatoryCultured RAW 264.7 macrophagesInhibition of pro-inflammatory cytokine expression. nih.gov
Levo-corydalmineNeuropathic Pain AlleviationVincristine-induced neuropathic pain in miceInhibition of the NF-kappa B-dependent CXCL1/CXCR2 signaling pathway. semanticscholar.org
Levo-corydalmineImproved Vasodilation / Endothelial Cell ProtectionOx-LDL-induced endothelial cellsRegulation of the DDIT3-eNOS pathway. researcher.life

Pharmacokinetics and Biotransformation Studies

Comparative Metabolic Profiles Across Species

Investigations into the metabolism of l-Corydalmine have been conducted using liver microsomes from humans, cynomolgus monkeys, beagle dogs, rats, and mice to identify inter-species differences and similarities. nih.gov The use of liver microsomes allows for the study of Phase I metabolic reactions, which are often the first step in the body's process of breaking down foreign compounds. pharmaron.compsu.edu

In these studies, l-Corydalmine was incubated with liver microsomes from the five species, and the resulting metabolites were analyzed. nih.gov This comparative approach is essential for extrapolating data from laboratory animals to humans in the drug development process. psu.edu The findings revealed that the primary metabolic pathways for l-Corydalmine are consistent across the tested species, mainly involving O-demethylation and hydroxylation. nih.gov However, quantitative differences in the rate and extent of these reactions were observed, highlighting species-specific variations in metabolic activity. nih.govresearchgate.net

Six primary metabolites, designated M1 through M6, were identified across the five species. nih.gov The desmethyl metabolites (M1-M3) were found to be the most abundant, constituting over 84% of the total metabolites formed. nih.gov This suggests that O-demethylation is the predominant metabolic pathway for l-Corydalmine in all species studied. nih.gov

Identification and Characterization of Metabolites

The structural elucidation of metabolites is a critical step in understanding the biotransformation of a compound. For l-Corydalmine, liquid chromatography combined with quadrupole time-of-flight mass spectrometry (LC-Q/TOF) was used to identify and characterize the metabolites formed in liver microsomes. nih.gov

O-demethylation, the removal of a methyl group from a methoxy (B1213986) moiety, was identified as a major metabolic route for l-Corydalmine. nih.govnih.gov This process resulted in the formation of three desmethyl metabolites (M1, M2, and M3). nih.gov In human liver microsomes (HLM), M1 and M2 were the main metabolites observed. nih.gov The process of O-demethylation generally involves enzymes such as cytochrome P450s, which catalyze the hydroxylation of the methyl group, leading to the spontaneous release of formaldehyde. nih.gov

Hydroxylation, the addition of a hydroxyl group to the parent compound, represents another key metabolic pathway for l-Corydalmine. nih.gov This reaction led to the formation of three hydroxylated metabolites (M4, M5, and M6). nih.gov Hydroxylation increases the water solubility of the compound, facilitating its excretion from the body. mdpi.com

Enzymatic Contributions to Metabolism

The metabolism of most drugs is catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP). news-medical.netmdpi.com Identifying the specific CYP isoforms responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. mdpi.commdpi.com

Studies utilizing chemical inhibitors and human recombinant CYP450 enzymes have elucidated the specific roles of various isoforms in the metabolism of l-Corydalmine. nih.gov

CYP2D6: This isoform demonstrated strong catalytic activity in the formation of the O-demethylated metabolites M1 and M2. nih.gov Kinetic studies revealed that the formation of M1 and M2 in both human liver microsomes and by recombinant CYP2D6 followed biphasic kinetics. nih.gov The contribution of CYP2D6 to the formation of M1 and M2 in HLM was estimated to be significant, at 75.3% and 50.7%, respectively. nih.gov This indicates that CYP2D6 is the primary enzyme responsible for the formation of these major metabolites. nih.gov

CYP2C9 and CYP2C19: These isoforms were also found to catalyze the formation of the M2 metabolite. nih.gov However, their contribution was minor compared to CYP2D6, accounting for only 5.0% and 4.1% of M2 formation in HLM, respectively. nih.gov The kinetics of M2 formation by recombinant CYP2C9 and CYP2C19 were best described by a sigmoid Vmax model. nih.gov

CYP3A4: The formation of the M3 metabolite (another O-demethylation product) and the hydroxylated metabolites (M4 and M5) was mainly catalyzed by CYP3A4. nih.gov

The table below summarizes the key metabolites of l-Corydalmine and the primary enzymes involved in their formation.

MetaboliteMetabolic PathwayPrimary Catalyzing Enzyme(s)
M1 O-demethylationCYP2D6
M2 O-demethylationCYP2D6, CYP2C9, CYP2C19
M3 O-demethylationCYP3A4
M4 HydroxylationCYP3A4
M5 HydroxylationCYP3A4
M6 HydroxylationNot specified

Kinetic Studies of Metabolite Formation

The biotransformation of l-corydalmine (l-CDL) involves several metabolic pathways, primarily O-demethylation and hydroxylation, resulting in the formation of six identified metabolites (M1-M6). nih.gov In studies utilizing liver microsomes from humans, monkeys, dogs, rats, and mice, desmethyl metabolites were found to be the most significant, constituting over 84% of the total metabolites formed. nih.gov

In human liver microsomes (HLM), the primary metabolites are M1 and M2. nih.gov The kinetics of their formation have been a key area of investigation. Research demonstrates that the formation of both M1 and M2 in HLM and when catalyzed by recombinant CYP2D6 enzymes is characterized by biphasic kinetics. nih.govchemfaces.com This suggests that at least two distinct enzymatic processes or sites are involved in their generation.

Further kinetic analysis of M2 formation by specific recombinant cytochrome P450 enzymes revealed different models. The formation of M2 by recombinant CYP2C9 and CYP2C19 was best described by a sigmoid Vmax model. nih.govchemfaces.com

The primary enzyme responsible for the formation of M1 and M2 is CYP2D6. nih.gov It is estimated that CYP2D6 contributes to 75.3% of M1 formation and 50.7% of M2 formation in HLM. Other enzymes play a lesser role; CYP2C9 and CYP2C19 contribute approximately 5.0% and 4.1% to M2 formation, respectively. The formation of metabolite M3 and the hydroxylated metabolites (M4 and M5) is mainly catalyzed by the CYP3A4 enzyme. nih.gov

Table 1: Enzyme Kinetics of Major Corydalmine Metabolite Formation in Human Liver Microsomes (HLM)

Metabolite Primary Enzyme Kinetic Model in HLM & rCYP2D6 Kinetic Model in rCYP2C9 & rCYP2C19 Contribution of CYP2D6 Contribution of CYP2C9 Contribution of CYP2C19
M1 CYP2D6 Biphasic Kinetics N/A 75.3% N/A N/A
M2 CYP2D6 Biphasic Kinetics Sigmoid Vmax Model 50.7% 5.0% 4.1%

Data derived from studies on human liver microsomes and recombinant CYP450s. nih.govchemfaces.com

In Vivo Tissue Distribution Research

The distribution of a compound throughout the body is a critical aspect of its pharmacokinetic profile. While detailed pharmacokinetic processes and in vivo tissue distribution of l-corydalmine are still areas of ongoing research, studies have begun to shed light on its localization after administration. nih.gov

An immunoassay was developed and successfully used for the analysis of l-corydalmine distribution in Sprague-Dawley (SD) rats. nih.gov This research confirmed the presence of the compound in various biological samples. Analysis was performed on several tissues, including the liver and myocardium, indicating these are sites of distribution. nih.gov A study involving tetrahydropalmatine (B600727), an alkaloid structurally related to this compound, found that it was distributed to all tissues studied except for the lungs, with the highest concentrations accumulating in the liver. semanticscholar.org

Table 2: Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 72309
CYP2D6 N/A (Protein)
CYP2C9 N/A (Protein)
CYP2C19 N/A (Protein)

Toxicological Research and Safety Profile Elucidation

Preclinical Toxicity Assessment Methodologies

Preclinical safety assessment employs a range of methodologies to characterize the toxicological profile of a test substance before it is administered to humans. These studies are foundational in drug development, providing essential data on safety and tolerability. altasciences.com The evaluation typically begins with non-clinical studies that can be conducted in vitro (using cells or tissues) or in vivo (using animal models).

A key in vitro methodology used in the preclinical assessment of compounds like Corydalmine is the analysis of its metabolism in liver microsomes from various species, including humans, monkeys, dogs, rats, and mice. medchemexpress.com This type of study helps to understand how the compound is broken down in the body and can reveal potential species-specific differences in metabolism, which is crucial for extrapolating animal data to humans. medchemexpress.com

Another modern approach used to predict potential biological interactions is network pharmacology analysis. For alkaloids from Corydalis yanhusuo, including this compound, this computational method has been used to evaluate the interaction network between chemical components, their biological targets, and associated diseases. researchgate.net Such analyses can preemptively identify pathways and proteins that might be affected by the compound, guiding further targeted toxicological studies. researchgate.net

In vivo studies in animal models are also a cornerstone of preclinical toxicity assessment. altasciences.com For instance, the analgesic properties of levo-corydalmine have been evaluated in mouse models of neuropathic pain. medchemexpress.commdpi.com While the primary goal of these studies is to determine efficacy, they also provide vital toxicological data, including the observation of any adverse effects, determination of the maximum tolerated dose (MTD), and identification of potential neurological or systemic toxicity. altasciences.commedchemexpress.com These dose range-finding studies are essential for designing subsequent, more comprehensive toxicology assessments. altasciences.com The process involves administering gradually increasing doses until significant toxicity is observed, which helps to define a safe therapeutic window. altasciences.com

Identification of Potential Target Organ Toxicity

Identifying organs that may be susceptible to the toxic effects of a substance is a primary objective of preclinical safety studies. europa.eu Specific target organ toxicity (STOT) refers to significant, non-lethal toxic effects on specific organs that can arise from single or repeated exposure to a substance. europa.eunih.gov These effects can be reversible or irreversible, immediate or delayed. europa.eu

For this compound, direct experimental studies detailing target organ toxicity are limited. However, data from related compounds and the source plant provide valuable insights. This compound is a metabolite of Tetrahydropalmatine (B600727) (THP), another major alkaloid found in Corydalis species. nih.gov Studies on THP suggest potential cardiac and neurological toxicity, although comprehensive toxicity studies remain limited. nih.govresearchgate.net Overdoses of THP have been associated with depression of neurological, respiratory, and cardiac functions, as well as chronic hepatitis with long-term use. researchgate.netfrontiersin.org Given that this compound is a related alkaloid and a metabolite of THP, these systems are considered potential targets for investigation.

Furthermore, network pharmacology analyses have predicted that this compound may regulate the expression of several gene targets, including PTGS1, PTGS2, KCNH2, SCN5A, RXRA, CAMKK2, NCOA2, and ESR1. researchgate.net These targets are associated with various biological functions, and their modulation suggests potential effects on systems involved in inflammation, gastric function, and cardiac electrophysiology, pointing to the heart and gastrointestinal system as potential target areas. researchgate.net The known analgesic and neuropharmacological effects of this compound also inherently identify the nervous system as a primary target system for both therapeutic and potentially toxic effects. medchemexpress.comresearchgate.net Studies on the total alkaloids of Corydalis yanhusuo have also indicated potential for cardiotoxicity and neurotoxicity. bic.ac.cn

Assessment of Reversibility of Adverse Effects

A critical aspect of toxicological assessment is determining whether the adverse effects of a compound are transient or lead to permanent damage. europa.eu The reversibility of toxic effects is evaluated in preclinical studies by including recovery periods, during which the administration of the test substance is stopped, and the animals are monitored to see if physiological and pathological changes return to normal. europa.eu

Specific data on the reversibility of adverse effects caused directly by isolated this compound is not extensively documented in available research. However, studies on the total alkaloid extract of Corydalis yanhusuo (CYTA), which contains this compound, provide some indications. In one study investigating the cardiovascular effects of CYTA, the extract was found to have an inhibitory effect on the contractility of isolated ventricular myocytes. nih.gov Notably, when the cells were washed with an extracellular fluid to remove the alkaloids, the cellular contraction was partially restored. nih.gov This finding suggests that at least some of the cardiotoxic effects of the total alkaloids from Corydalis yanhusuo may be reversible upon cessation of exposure. nih.gov

The phenomenon of chemotherapy-induced peripheral neuropathy, which can be caused by vinca (B1221190) alkaloids, sometimes shows partial attenuation after treatment cessation, though in other cases, it can persist or even worsen. nih.gov As levo-corydalmine has been studied in the context of vincristine-induced neuropathic pain, understanding the reversibility of its own neurological effects would be a key area for future toxicological research. medchemexpress.com

Research Models and Methodologies Employed

In vitro Experimental Systems

In vitro studies are fundamental to understanding the mechanisms of action of corydalmine at a cellular and subcellular level. These systems include various cell culture models and subcellular fractions, each selected to probe specific biological questions.

Cell-based assays are crucial for observing the physiological and pathological effects of this compound on specific cell types involved in pain and inflammation signaling.

Primary cultured spinal neurons are a key in vitro model for studying the direct effects of compounds on the central nervous system. Research indicates that these neurons display synchronized spontaneous calcium (Ca²⁺) oscillations. nih.gov In studies investigating bone cancer pain, levo-corydalmine (l-CDL) has been evaluated for its effects on this neuronal excitability. nih.govresearchgate.netnih.gov

Findings from these experimental systems show that antagonists of the dopamine (B1211576) D1 receptor (D1DR) and D2 receptor (D2DR) can reduce the basal Ca²⁺ oscillations in these neurons. nih.gov Conversely, agonists for D1DR, D2DR, and D1/D2DR heteromers increase these Ca²⁺ oscillations, an effect that is diminished by the presence of D1DR and D2DR antagonists. nih.govnih.gov In this context, l-CDL was identified as a natural compound capable of inhibiting D1/D2DR heteromers, thereby decreasing the Ca²⁺ oscillations that are upregulated by D1/D2DR heteromer agonists in activated primary cultured spinal neurons. nih.govnih.gov These investigations utilize techniques such as the Fluorometric Imaging Plate Reader (FLIPR) to monitor calcium signaling cascades. nih.govresearchgate.net

The immortalized murine microglial cell line, BV2, is widely used as a substitute for primary microglia to investigate neuroinflammatory processes. altex.orgnih.gov In the context of this compound research, BV2 cells have been used to explore the compound's anti-inflammatory and neuroprotective mechanisms.

One line of investigation demonstrated that in lipopolysaccharide (LPS)-stimulated BV2 microglia cells, an inhibitor of apoptosis signal-regulating kinase 1 (ASK1) decreased levels of phosphorylated ASK1 (p-ASK1), p-p65, and p-p38 mitogen-activated protein kinase (MAPK), as well as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) messenger RNA. nih.gov Subsequent experiments showed that l-corydalmine conspicuously suppressed the activation of spinal microglia in vivo and in vitro. nih.govresearchgate.net The analgesic effects of l-CDL were associated with the inhibition of the ASK1-p38 MAPK/NF-κB signaling pathway. nih.govresearchgate.net

Another study utilized BV2 cells to demonstrate that l-CDL could suppress microglia activation induced by the chemokine CCL2, acting through its receptor CCR2. mdpi.com

The RAW 264.7 cell line, derived from a mouse tumor, is a widely used macrophage model for studying immune responses, inflammation, and the effects of various compounds. atcc.orgplos.org These cells are capable of phagocytosis and produce nitric oxide (NO) upon stimulation with agents like lipopolysaccharide (LPS). atcc.orgplos.org

While this cell line is a standard model for assessing the anti-inflammatory properties of alkaloids, specific studies focusing on this compound's direct effects on RAW 264.7 cells are not prominent in the reviewed literature. However, research on the extract of Corydalis decumbens, which contains protoberberine-type alkaloids, has shown significant anti-inflammatory effects in LPS-induced RAW 264.7 cells. nih.gov Another related class of compounds, tetrahydroprotoberberine N-oxides isolated from Chelidonium majus, also demonstrated inhibitory effects on LPS-induced NO production in these cells. researchgate.net This indicates the utility of the RAW 264.7 model for studying the anti-inflammatory potential of the broader class of tetrahydroprotoberberine alkaloids to which this compound belongs.

Astrocytes, a type of glial cell in the central nervous system, are implicated in the pathogenesis of chronic pain through neuroinflammatory processes. mdpi.combmj.com Cultured astrocytes have been employed to dissect the mechanisms by which l-corydalmine modulates these processes.

In one study, TNF-α was used to stimulate cultured astrocytes to mimic a neuroinflammatory microenvironment, which elicited a marked release of the chemokine CXCL1. mdpi.comresearchgate.netnih.gov The release of CXCL1 was shown to be dependent on the activation of NF-κB p65. researchgate.netnih.gov Research demonstrated that l-corydalmine dose-dependently decreased this TNF-α-induced CXCL1 release by inhibiting the activation of p65/RelA. researchgate.netnih.gov Further investigation showed l-CDL could also suppress TNF-α-induced astrocyte activation in general. mdpi.com

Another mechanism was explored where l-corydalmine was found to dose-dependently increase heme oxygenase 1 (HO-1)/carbon monoxide (CO) expression in TNF-α-stimulated cultured astrocytes. x-mol.com This effect was mediated by activating the nuclear factor E2-related factor 2 (Nrf2) and resulted in the inhibition of connexin 43 (Cx43) expression. x-mol.com

To understand the metabolic fate of this compound, in vitro systems using subcellular fractions are employed. Liver microsomes, which are vesicles of endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP450) enzymes. evotec.compharmaron.com

The in vitro metabolism of l-corydalmine has been compared across liver microsomes from humans, cynomolgus monkeys, beagle dogs, rats, and mice. nih.gov These studies, using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q/TOF), identified six primary metabolites (M1-M6). nih.gov The main metabolic pathways were O-demethylation, which produced metabolites M1, M2, and M3, and hydroxylation, which produced M4, M5, and M6. nih.gov Across all five species, desmethyl metabolites were predominant, accounting for over 84% of the total metabolites. nih.gov

To identify the specific enzymes responsible, studies were conducted using human liver microsomes (HLM) and human recombinant CYP450s. nih.gov These experiments revealed that multiple CYP enzymes are involved in the metabolism of l-corydalmine. nih.gov

Metabolite TypeMetabolic PathwayPrimary Responsible CYP450 Enzymes (in Humans)Contribution to Formation (in HLM)
M1 & M2O-demethylationCYP2D6, CYP2C9, CYP2C19CYP2D6: 75.3% (for M1), 50.7% (for M2) CYP2C9: 5.0% (for M2) CYP2C19: 4.1% (for M2)
M3, M4, M5O-demethylation (M3), Hydroxylation (M4, M5)CYP3A4N/A

Enzyme and Receptor Binding Assays

The interaction of this compound with specific enzymes and receptors is a key area of investigation to elucidate its mechanisms of action. Receptor binding assays are fundamental in pharmacology for determining how a drug molecule, or ligand, interacts with a receptor. numberanalytics.com These assays can measure the binding of a radiolabeled ligand to cells or cell membranes that contain the receptor of interest. revvity.com This allows for the determination of binding affinity and specificity. numberanalytics.com

In the context of pain research, studies have investigated the effect of levo-corydalmine (l-CDL) on dopamine D1 and D2 receptor heteromers. jcancer.org Research indicates that l-CDL can inhibit these heteromers, suggesting a potential mechanism for its analgesic effects in bone cancer pain. jcancer.orgresearchgate.net The formation of D1/D2 receptor heteromers has been observed in the spinal neurons of rats with tumor cell implantation-induced bone cancer pain. jcancer.org By antagonizing these receptors, l-CDL is thought to reduce the formation of these heteromers and thereby alleviate pain. jcancer.org

Antifungal Spore Germination Assays

This compound has been evaluated for its antifungal properties using spore germination inhibition assays. researchgate.netmedchemexpress.com These assays are crucial for identifying and characterizing potential antifungal agents. The methodology typically involves preparing a stock solution of the compound, which is then diluted to various concentrations. researchgate.net A small volume of the chemical solution is placed on a microscope slide, and a known number of fungal spores are introduced into the solution. researchgate.net The slides are then incubated, and the percentage of spore germination is observed and compared to a control.

Studies have shown that (-)-corydalmine, isolated from Corydalis chaerophylla, exhibits significant inhibitory effects on the spore germination of several phytopathogenic fungi. researchgate.net For instance, at a concentration of 100 µg/ml, significant inhibition was observed against Curvularia penniseti, Curvularia sp., and Colletotrichum gloeosporioides. researchgate.net At 200 µg/ml, spore germination of C. gloeosporioides and C. maculans was completely inhibited. researchgate.net Another compound, l-corydalmine, also demonstrated significant inhibition of spore germination for a range of fungi at concentrations between 100 to 1500 ppm. researchgate.net

FungusThis compound ConcentrationInhibition EffectReference
Curvularia penniseti100 µg/mlSignificant inhibition researchgate.net
Curvularia sp.100 µg/mlSignificant inhibition researchgate.net
Colletotrichum gloeosporioides100 µg/mlSignificant inhibition researchgate.net
Colletotrichum gloeosporioides200 µg/mlComplete inhibition researchgate.net
C. maculans200 µg/mlComplete inhibition researchgate.net
Various Fungi100 - 1500 ppmSignificant inhibition researchgate.net

Cell Viability Assays (e.g., MTT Assay)

Cell viability assays are essential tools in toxicology and pharmacology to determine the effects of a compound on cell health and proliferation. biocompare.comabcam.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for this purpose. biocompare.comthermofisher.com It relies on the ability of metabolically active, viable cells to convert the water-soluble yellow MTT dye into an insoluble purple formazan (B1609692) product. abcam.comnih.gov This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria. biocompare.com The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells. nih.govnih.gov While specific data on this compound's direct use in MTT assays is not detailed in the provided context, this methodology is a standard in vitro tool for assessing the cytotoxicity of chemical compounds.

In vivo Animal Models

Neuropathic Pain Models (e.g., Vincristine-induced, Chronic Constriction Injury)

Animal models are critical for studying the complex mechanisms of neuropathic pain and for evaluating the efficacy of potential analgesic compounds like this compound.

The vincristine-induced peripheral neuropathy (VIPN) model is a common method for replicating chemotherapy-induced neuropathic pain in rodents. mdpi.commeliordiscovery.com Vincristine (B1662923), a chemotherapy agent, is administered to animals, typically rats or mice, leading to the development of mechanical and thermal hypersensitivity, which are hallmark symptoms of neuropathic pain in humans. mdpi.comcreative-biolabs.com Research has shown that levo-corydalmine can alleviate vincristine-induced neuropathic pain. mdpi.comfrontiersin.org One of the mechanisms identified is the upregulation of the Nrf2/HO-1/CO pathway, which helps in reducing the neuroinflammatory response. mdpi.com Levo-corydalmine has been found to inhibit NF-κB and increase Nrf2 expression, mitigating the neuroinflammation caused by vincristine. mdpi.com

The chronic constriction injury (CCI) model is another widely used model for inducing neuropathic pain. researchgate.net This surgical model involves placing loose ligatures around the sciatic nerve of a rat, which leads to nerve damage and subsequent pain behaviors. researchgate.net This model is used to study the underlying mechanisms of nerve injury-induced pain and to test the effectiveness of analgesic drugs. While the direct testing of this compound in the CCI model is not explicitly detailed in the provided information, the model is a standard for neuropathic pain research. researchgate.net

Cancer Pain Models (e.g., Bone Cancer Pain Induced by Tumor Cell Implantation)

To investigate the analgesic effects of this compound in the context of cancer, researchers utilize specific animal models that mimic cancer-related pain.

A common model is the bone cancer pain model induced by tumor cell implantation . jcancer.orgresearchgate.net In this model, cancer cells, such as Walker 256 mammary gland carcinoma cells, are implanted into the tibia of rats. jcancer.org This leads to bone destruction and the development of pain behaviors, including mechanical allodynia (pain in response to a non-painful stimulus). researchgate.net Studies have demonstrated that levo-corydalmine can significantly attenuate the mechanical hypersensitivity induced in this model. researchgate.net The proposed mechanism involves the inhibition of spinal dopamine D1 and D2 receptor heteromers, which in turn suppresses the calcium signaling cascade in spinal neurons. jcancer.org Another related compound, dehydrocorydaline, has also been shown to have antinociceptive effects in a bone cancer pain model by modulating microglial polarization. nih.gov

Another model used is the tumor compression-induced pain (TCIP) model . mdpi.com This model helps in understanding the pain caused by the physical pressure of a tumor on surrounding tissues. Levo-corydalmine has been shown to alleviate pain in this model, with evidence suggesting its action is mediated through the CCL2/CCR2 pathway. mdpi.com

Animal Models for Pharmacokinetic and Tissue Distribution Studies (e.g., SD Rats)

Pharmacokinetic and tissue distribution studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. Sprague-Dawley (SD) rats are a common animal model for these types of studies. nih.govfrontiersin.org

Studies on corydaline, a related alkaloid, have utilized SD rats to determine its pharmacokinetic profile. nih.gov These studies involve administering the compound to the rats, often through different routes like intravenous or oral, and then collecting blood and tissue samples at various time points. plos.org The concentration of the compound in these samples is then measured using techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.gov This data allows for the determination of key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and mean residence time (MRT). nih.gov Such studies also reveal the distribution of the compound in various tissues, providing insights into its potential sites of action and accumulation. frontiersin.orgplos.org These preclinical data are essential for the potential clinical application of the compound. nih.gov

Advanced Analytical Techniques for Research on this compound

The isolation, structural elucidation, and investigation of the biological activities of this compound rely on a suite of sophisticated analytical and molecular biology techniques. These methods provide the necessary sensitivity and specificity to identify the compound in complex mixtures, determine its precise chemical structure, and probe its interactions within biological systems.

Spectroscopic Methods (e.g., UV, IR, 1D/2D NMR, HR-ESI-MS)

Spectroscopic techniques are fundamental to the chemical characterization of this compound, providing detailed information about its molecular structure and composition.

Ultraviolet (UV) and Infrared (IR) Spectroscopy : UV spectroscopy is used as an initial characterization step. For tetrahydroprotoberberine alkaloids like this compound, the UV spectrum typically shows a maximum absorption (λmax) around 283 nm, which is characteristic of this class of compounds. nih.gov Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. scispace.com

Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is crucial for determining the exact molecular formula of this compound. chemfaces.com The technique provides a highly accurate mass measurement, which for this compound corresponds to the molecular formula C20H23NO4. scispace.com The fragmentation pattern observed in the mass spectrum, particularly the retro-Diels-Alder cleavage of ring C which yields a characteristic base peak, is instrumental in confirming the structural backbone of the molecule. nih.govscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : One-dimensional (1D) and two-dimensional (2D) NMR are the most powerful tools for the complete structural elucidation of this compound. chemfaces.comresearchgate.net

¹H NMR : This technique provides information about the number and environment of protons in the molecule. For this compound, the ¹H NMR spectrum shows distinct signals for aromatic protons, methoxy (B1213986) groups, and protons within the tetracyclic ring system. scispace.com The chemical shifts and coupling constants help to establish the substitution pattern on the aromatic rings. scispace.com

¹³C NMR : The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule, confirming the 20 carbons of the this compound framework. scispace.com Comparison of the ¹³C NMR data with that of known related alkaloids is a key step in its identification. scispace.com

2D NMR (COSY, HMQC, HMBC) : Two-dimensional NMR experiments are used to establish the connectivity between atoms. Techniques like Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to definitively assign all proton and carbon signals and confirm the final structure of the molecule. researchgate.net

Chromatographic Techniques (e.g., LC-Q/TOF, HPLC)

Chromatographic methods are essential for the separation, purification, and quantification of this compound from natural sources, such as plant extracts.

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary technique used for the analysis and purification of individual compounds from complex mixtures. vedomostincesmp.ru In the context of this compound research, HPLC with a C18 column is frequently employed to isolate the alkaloid from crude extracts of plants like Corydalis species. vedomostincesmp.ruresearchgate.net The purity of the isolated this compound is also verified using HPLC. vedomostincesmp.ru

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q/TOF-MS) : This hyphenated technique combines the powerful separation capabilities of liquid chromatography with the high-resolution mass analysis of Q-TOF-MS. lcms.cz LC-Q/TOF-MS is increasingly used for the comprehensive analysis of metabolites in biological samples and for identifying known and unknown compounds in complex plant extracts. lcms.cznih.gov The method offers high sensitivity and mass accuracy, allowing for confident identification and quantification of analytes like this compound, even at low concentrations. lcms.cz This technique is particularly valuable for metabolomic studies and for analyzing the alkaloidal content of various Corydalis species. researchgate.netnih.gov

Immunological Assays (e.g., ELISA, indirect competitive ELISA (icELISA))

Immunological assays leverage the high specificity of antibody-antigen interactions for the detection and quantification of target molecules. nih.gov While immunoassays for many small molecules, including various toxic alkaloids, have been developed, their application was historically less common than for large molecules like proteins. nih.goviaea.org

However, a highly sensitive and specific indirect competitive enzyme-linked immunosorbent assay (icELISA) has been successfully developed for the determination of l-corydalmine. nih.gov This assay was established using a monoclonal antibody produced specifically against l-corydalmine. nih.gov

Indirect Competitive ELISA (icELISA) : In this format, a known amount of antigen (in this case, an l-corydalmine conjugate) is coated onto the microplate wells. The sample containing an unknown amount of l-corydalmine is mixed with a limited amount of specific anti-l-CDL monoclonal antibody and then added to the wells. The free l-corydalmine in the sample competes with the coated antigen for binding to the antibody. After washing, a secondary antibody linked to an enzyme is added, followed by a substrate that produces a colored product. The signal is inversely proportional to the concentration of l-corydalmine in the sample. nih.gov

This developed icELISA demonstrated a low limit of detection of 0.015 ng/mL and was successfully applied to analyze the tissue distribution of l-corydalmine in rats, showcasing its value as a rapid and sensitive tool for pharmacokinetic studies. nih.gov

Molecular Biology Techniques (e.g., Real-time Quantitative PCR, Western Blot, Immunofluorescence, Co-immunoprecipitation)

To understand the mechanisms of action of this compound at the molecular level, researchers employ a variety of molecular biology techniques to study its effects on gene and protein expression and cellular pathways.

Real-time Quantitative PCR (RT-qPCR) : This technique is used to measure changes in gene expression. In studies investigating the effects of levo-corydalmine (l-CDL), RT-qPCR has been used to quantify the mRNA levels of specific targets. For instance, in a mouse model of tumor compression-induced pain, l-CDL treatment was shown to significantly reduce the mRNA expression of the chemokine CCL2 and its receptor CCR2 in the spinal cord. nih.govmdpi.com It was also used to measure mRNA levels of inflammatory cytokines like TNF-α and IL-1β. mdpi.com

Western Blot : Western blotting is used to detect and quantify specific proteins in a sample. This technique was employed to confirm the findings from RT-qPCR at the protein level. Studies have shown that l-CDL treatment decreases the protein expression of CCL2 and CCR2 in the spinal cords of mice with neuropathic cancer pain. nih.govmdpi.com It has also been used to analyze the phosphorylation status of key signaling proteins, such as NF-κB p65, to elucidate the signaling pathways modulated by l-CDL. researchgate.netnih.gov

Immunofluorescence : This technique is used to visualize the location and expression of specific proteins within cells or tissues. In research on l-CDL's analgesic effects, immunofluorescence was used to identify the activation of glial cells (astrocytes and microglia) in the spinal cord by staining for specific markers like glial fibrillary acidic protein (GFAP) and ionized calcium-binding adapter molecule 1 (Iba1). mdpi.com Treatment with l-CDL was shown to attenuate the activation of these cells, providing visual evidence of its anti-inflammatory and neuroprotective effects. mdpi.com

Co-immunoprecipitation (Co-IP) : While direct evidence of Co-IP being used specifically with this compound is not prominent in the reviewed literature, this technique is a powerful tool for studying protein-protein interactions. It could be employed to investigate if this compound modulates the formation of protein complexes, such as receptor heteromers (e.g., D1-D2 dopamine receptor heteromers), which have been implicated in its mechanism of action. jcancer.org

Challenges and Future Directions in Corydalmine Research

Further Elucidation of Broad-Spectrum Mechanisms and Novel Target Identification

Emerging research is beginning to shed light on the diverse mechanisms through which Corydalmine exerts its effects. Studies have shown its ability to modulate multiple pain-related pathways by targeting dopamine (B1211576) receptors, voltage-gated sodium channels, NMDA receptors, and mGlu1/5 receptors. frontiersin.org Specifically, l-Corydalmine has been found to attenuate bone cancer pain by simultaneously inhibiting NMDA and mGlu1/5 receptors and their downstream signaling pathways in the spinal cord. nih.gov It also demonstrates the ability to block spinal dopamine D1/D2 receptor heteromers, which suppresses calcium signaling in spinal neurons and alleviates bone cancer pain. jcancer.org

Further investigations have revealed its role in mitigating neuropathic pain. l-Corydalmine has been shown to alleviate vincristine-induced neuropathic pain by inhibiting an NF-κB-dependent CXCL1/CXCR2 signaling pathway. medchemexpress.commedchemexpress.com It also attenuates this type of pain by upregulating the Nrf2/HO-1/CO pathway to inhibit connexin 43 expression. nih.govx-mol.com Additionally, it has been found to suppress microglia activation and neuropathic pain by inhibiting ASK1-p38 MAPK/NF-κB signaling pathways. researchgate.net In the context of tumor compression-induced pain, l-Corydalmine works by suppressing the CCL2/CCR2 pathway. mdpi.com

Beyond pain, this compound exhibits anti-inflammatory effects, potentially by inhibiting the production of pro-inflammatory cytokines. nih.gov It also shows antifungal properties by inhibiting the spore germination of various plant pathogenic and saprophytic fungi. chemfaces.commedchemexpress.com The identification and validation of these and other novel molecular targets are crucial next steps. rapidnovor.com This will require a deeper understanding of the causal link between these targets and specific diseases. rapidnovor.com

Development of Highly Sensitive and Specific Analytical Tools for in vivo Biological Samples

A significant challenge in this compound research has been the lack of simple and sensitive methods for its detection in biological samples, which is crucial for studying its distribution and pharmacokinetic processes. nih.govresearchgate.netscience.gov To address this, researchers have been working on developing more sophisticated analytical tools.

One notable advancement is the development of an indirect competitive enzyme-linked immunosorbent assay (icELISA) using a monoclonal antibody against l-Corydalmine. nih.govresearchgate.net This method has proven to be highly sensitive and rapid for determining l-Corydalmine levels in biological samples, with a limit of detection of 0.015 ng/mL. nih.govresearchgate.net

Another approach has been the use of high-performance liquid chromatography (HPLC) combined with tandem mass spectrometry (HPLC-ESI-MS/MS). This technique has been successfully employed to simultaneously quantify multiple alkaloids, including this compound, in mouse plasma. researchgate.net The method is sensitive, with lower limits of quantification at or above 0.67 ng/mL, and has been applied to pharmacokinetic studies. researchgate.net Further development of such sensitive and specific analytical tools is essential for advancing our understanding of this compound's behavior in vivo.

Advanced Structure-Activity Relationship Studies for Optimized Lead Compound Identification

Understanding the relationship between the chemical structure of this compound and its biological activity is fundamental for developing more potent and specific therapeutic agents. This compound, with its tetrahydroisoquinoline skeleton and methoxy (B1213986) substitutions, presents a complex structure for such studies. ontosight.ai Its molecular formula is C20H23NO4. nih.gov

Future research should focus on advanced structure-activity relationship (SAR) studies. This involves synthesizing and evaluating a series of this compound derivatives to identify the key structural features responsible for its pharmacological effects. By modifying different parts of the molecule, researchers can aim to enhance its desired activities while minimizing potential side effects. This process of lead optimization is a critical step in drug discovery, guiding the design of new compounds with improved therapeutic profiles. ppd.com The insights gained from SAR studies will be invaluable for identifying optimized lead compounds for further preclinical and clinical development.

Exploration of Potential for Novel Therapeutic Applications

The diverse biological activities of this compound suggest its potential for a range of new therapeutic applications. chemfaces.com Its established analgesic properties, particularly in the context of neuropathic and bone cancer pain, are a primary area of interest for development as an oral analgesic agent. chemfaces.comnih.govmedchemexpress.com

Beyond pain management, this compound's anti-inflammatory and immunomodulatory effects open up possibilities for treating inflammatory conditions. researchgate.net Its ability to inhibit pro-inflammatory cytokines suggests a role in diseases characterized by chronic inflammation. Furthermore, its demonstrated antifungal activity indicates potential for development as an anti-infective agent. chemfaces.commedchemexpress.com

Research has also pointed towards cardioprotective effects of alkaloids from Corydalis yanhusuo, the plant source of this compound, suggesting a potential application in treating conditions like myocardial ischemia. frontiersin.orgnih.gov The compound's influence on neurotransmitter systems, such as dopamine and serotonin (B10506), also hints at possible applications in neurological and psychiatric disorders. researchgate.net Further exploration of these and other potential therapeutic avenues is warranted to fully realize the clinical potential of this compound.

Translational Research Considerations and Pathways for Drug Development

The journey of this compound from a laboratory compound to a clinically approved drug requires careful consideration of the translational research pathway. monash.eduthermofisher.com This process involves several key stages, starting with robust preclinical research to establish a strong scientific foundation for its efficacy and safety. ppd.com

A critical step is the development and validation of reliable biomarkers to monitor the drug's effects and patient response in clinical trials. nih.gov As this compound moves into clinical development, well-designed Phase I, II, and III trials will be necessary to evaluate its safety, dosage, and effectiveness in human subjects. ppd.com

Regulatory considerations are also paramount. A comprehensive New Drug Application (NDA) or Biologics License Application (BLA), including all preclinical and clinical data, will need to be submitted to regulatory agencies like the FDA for approval. ppd.com Throughout this process, adherence to Good Manufacturing Practices (GMP) is essential to ensure the quality and consistency of the drug product. ppd.com A multidisciplinary and collaborative approach involving scientists, clinicians, and experts in regulatory affairs will be crucial for successfully navigating the complex path of translational research and bringing this compound-based therapies to patients. thermofisher.com

Q & A

Q. What standardized experimental protocols are recommended for isolating and characterizing Corydalmine from natural sources?

Methodological Answer:

  • Extraction: Use Soxhlet extraction with ethanol or methanol for alkaloid enrichment, followed by column chromatography (silica gel, Sephadex LH-20) for purification .
  • Characterization: Employ NMR (¹H, ¹³C, 2D-COSY) and HPLC-MS for structural elucidation and purity validation. Ensure cross-referencing with published spectral databases to confirm identity .
  • Reproducibility: Document solvent ratios, temperature, and pressure conditions meticulously to enable replication .

Q. How can researchers design dose-response studies to evaluate this compound’s pharmacokinetic properties?

Methodological Answer:

  • In vivo models: Use Sprague-Dawley rats or C57BL/6 mice, administering this compound intravenously/orally. Collect plasma samples at intervals (e.g., 0.5, 1, 2, 4, 8 hrs) .
  • Analytical validation: Quantify plasma concentrations via LC-MS/MS with deuterated internal standards. Validate methods per FDA guidelines (precision <15%, accuracy 85–115%) .
  • Data normalization: Adjust for individual variability using non-compartmental analysis (NCA) in software like Phoenix WinNonlin .

Q. What statistical methods are appropriate for analyzing this compound’s efficacy in preclinical pain models?

Methodological Answer:

  • Experimental design: Use randomized, blinded trials with positive controls (e.g., morphine) and vehicle groups. Apply ANOVA for group comparisons, followed by post-hoc Tukey tests .
  • Effect size calculation: Report Cohen’s d or Hedges’ g to quantify therapeutic impact beyond p-values .
  • Bias mitigation: Pre-register protocols on platforms like OSF to reduce selective reporting .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across different neuropathic pain models?

Methodological Answer:

  • Systematic comparison: Conduct meta-analysis of existing studies using PRISMA guidelines to identify confounding variables (e.g., dosage ranges, animal strains) .
  • Pathway mapping: Use transcriptomics (RNA-seq) to compare gene expression profiles in dorsal root ganglia across models. Prioritize overlapping pathways (e.g., NF-κB, TRPV1) .
  • Contradiction analysis: Apply dialectical frameworks to distinguish principal vs. secondary mechanisms (e.g., opioid receptor agonism vs. anti-inflammatory effects) .

Q. What strategies optimize this compound’s bioavailability while minimizing off-target effects in CNS studies?

Methodological Answer:

  • Prodrug design: Synthesize ester derivatives to enhance blood-brain barrier permeability. Validate stability via simulated gastric fluid assays .
  • Targeted delivery: Use nanoparticle carriers (e.g., PLGA) for sustained release. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
  • Off-target screening: Perform high-throughput binding assays against GPCR panels to identify unintended interactions .

Q. How should researchers address discrepancies in this compound’s reported cytotoxicity thresholds across cancer cell lines?

Methodological Answer:

  • Experimental replication: Standardize cell culture conditions (e.g., passage number, serum concentration) and use multiple viability assays (MTT, ATP-lite, Annexin V) .
  • Confounder analysis: Stratify data by cell cycle phase (flow cytometry) and oxidative stress markers (ROS assays) to isolate context-dependent effects .
  • Data triangulation: Combine in vitro results with patient-derived xenograft (PDX) models to validate translational relevance .

Methodological Frameworks for Data Interpretation

Q. What systematic approaches validate this compound’s anti-inflammatory activity in complex in vivo environments?

Methodological Answer:

  • Multi-omics integration: Correlate proteomic (LC-MS) and metabolomic (NMR) data to identify biomarker networks (e.g., COX-2, IL-6, PGE2) .
  • Spatial resolution: Use MALDI imaging to map this compound distribution in inflamed tissues .
  • Negative controls: Include knockout models (e.g., COX-2⁻/⁻ mice) to confirm specificity .

Q. How can researchers design studies to differentiate this compound’s direct vs. indirect effects on neurotransmitter systems?

Methodological Answer:

  • Pharmacological blockade: Administer receptor antagonists (e.g., naloxone for μ-opioid receptors) alongside this compound. Compare behavioral/electrophysiological outcomes .
  • Knockdown models: Use siRNA or CRISPR-Cas9 to silence candidate receptors in neuronal cultures. Measure cAMP or Ca²⁺ flux changes .
  • Computational modeling: Apply molecular docking (AutoDock Vina) to predict binding affinities vs. experimental patch-clamp data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.